5-Ethynyl-1H-imidazole

Descripción

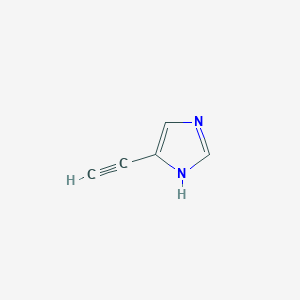

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethynyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2/c1-2-5-3-6-4-7-5/h1,3-4H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXDBXQZKWQSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57121-48-9 | |

| Record name | 4-ethynyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethynyl 1h Imidazole and Its Derivatives

Direct Synthesis Approaches to the 5-Ethynyl-1H-imidazole Core

The direct synthesis of the this compound core is not typically a one-step process but rather a multi-step sequence starting from the basic imidazole (B134444) ring. A common and effective strategy involves the introduction of a halogen atom at the 5-position, which then serves as a handle for the introduction of the ethynyl (B1212043) group via a cross-coupling reaction.

A plausible and frequently utilized pathway involves the following key steps:

Halogenation of the Imidazole Ring: The synthesis often commences with the iodination of imidazole. Treatment of imidazole with iodine in the presence of a base can lead to the formation of 4,5-diiodo-1H-imidazole. The reaction conditions can be controlled to favor the formation of the di-iodinated product, which serves as a precursor for the subsequent steps.

Protection of the Imidazole Nitrogen: To avoid side reactions and control regioselectivity in the subsequent steps, the nitrogen of the imidazole ring is often protected. A variety of protecting groups can be employed, with the triphenylmethyl (trityl) group being a common choice due to its steric bulk, which can direct subsequent reactions to the desired position. For instance, 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-methanol has been synthesized, demonstrating the utility of the trityl protecting group in imidazole chemistry.

Regioselective Halogenation or Lithiation: With a protected imidazole, regioselective functionalization at the 5-position becomes more feasible. If starting with a non-halogenated protected imidazole, direct lithiation at the 5-position followed by quenching with an electrophilic iodine source can introduce the iodo group.

Sonogashira Coupling: The key step in introducing the ethynyl group is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide (in this case, a 5-iodoimidazole derivative) with a terminal alkyne. To introduce the ethynyl group, a protected alkyne such as trimethylsilylacetylene (B32187) is commonly used. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Deprotection: The final step involves the removal of the protecting groups from both the alkyne and the imidazole nitrogen. The trimethylsilyl (B98337) (TMS) group on the alkyne can be selectively removed under mild basic conditions, such as with potassium carbonate in methanol, or with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). The imidazole nitrogen protecting group is then removed under appropriate conditions to yield the final this compound.

An alternative approach could involve the synthesis of 5-bromo-1H-imidazole, which can also undergo Sonogashira coupling, although iodo derivatives are generally more reactive.

Table 1: Key Reactions in the Direct Synthesis of this compound

| Step | Reaction Type | Reactants | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Iodination | Imidazole | Iodine, Base | 4,5-Diiodo-1H-imidazole |

| 2 | Protection | 4,5-Diiodo-1H-imidazole | Triphenylmethyl chloride, Base | 1-Trityl-4,5-diiodo-1H-imidazole |

| 3 | Regioselective Deiodination | 1-Trityl-4,5-diiodo-1H-imidazole | n-Butyllithium, H2O | 1-Trityl-5-iodo-1H-imidazole |

| 4 | Sonogashira Coupling | 1-Trityl-5-iodo-1H-imidazole, Trimethylsilylacetylene | Pd catalyst, Cu(I) co-catalyst, Base | 1-Trityl-5-((trimethylsilyl)ethynyl)-1H-imidazole |

| 5 | Deprotection | 1-Trityl-5-((trimethylsilyl)ethynyl)-1H-imidazole | K2CO3/MeOH (for TMS), Acid (for Trityl) | This compound |

Functionalization Strategies for Ethynylimidazole Scaffolds

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. The presence of the reactive ethynyl group and the imidazole ring allows for various functionalization strategies.

Transition Metal-Catalyzed Coupling Reactions for Ethynylimidazole Synthesis (e.g., Sonogashira Coupling)

The Sonogashira coupling is not only a key reaction for the synthesis of the this compound core but also a powerful tool for its further functionalization. The terminal alkyne of this compound can readily participate in another Sonogashira coupling reaction with a variety of aryl or vinyl halides. This allows for the attachment of diverse substituents to the ethynyl group, leading to the synthesis of a wide array of disubstituted alkyne derivatives of imidazole.

The general reaction involves the coupling of this compound with an organic halide (R-X, where R is an aryl, heteroaryl, or vinyl group) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is highly versatile and tolerates a wide range of functional groups.

Denitrogenative Transformation Pathways to Ethynylimidazoles

An alternative and elegant approach to constructing functionalized imidazole rings, including those bearing an ethynyl substituent, is through the denitrogenative transformation of 1,2,3-triazoles. This method involves the ring-opening of a suitably substituted triazole, with the expulsion of a molecule of nitrogen, followed by intramolecular cyclization to form the imidazole ring.

To synthesize a 5-ethynylimidazole derivative via this pathway, one would start with a 1,2,3-triazole precursor that already contains the desired ethynyl group. For instance, a 5-amino-1,2,3-triazole derivative can undergo an acid-mediated denitrogenative transformation. This process involves the in situ formation of a carbene intermediate which can then undergo intramolecular cyclization to form the imidazole ring. By choosing a triazole precursor with an ethynyl substituent at the appropriate position, this method can provide access to a variety of functionalized 5-ethynylimidazoles.

Regioselective Synthesis and Alkylation Studies

The imidazole ring of this compound contains two nitrogen atoms, and N-alkylation can potentially lead to a mixture of regioisomers. Therefore, regioselective alkylation is a crucial aspect of the functionalization of this scaffold.

The regioselectivity of N-alkylation of imidazoles is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, the base, and the solvent used. For this compound, the electronic and steric properties of the ethynyl group at the 5-position will influence the site of alkylation. Generally, in the absence of a directing group, alkylation of unsymmetrical imidazoles can lead to a mixture of N1 and N3 isomers.

To achieve regioselectivity, one common strategy is to first protect one of the nitrogen atoms, perform the alkylation on the other nitrogen, and then deprotect. Alternatively, the choice of reaction conditions can favor the formation of one regioisomer over the other. For instance, the use of specific bases and solvents can influence the tautomeric equilibrium of the imidazole ring and thus direct the alkylation to a specific nitrogen.

Precursor Chemistry and Building Block Utilization in Organic Synthesis

Once synthesized, this compound serves as a highly valuable and versatile building block in organic synthesis. The terminal alkyne functionality is particularly useful for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting the terminal alkyne of this compound with an organic azide. This methodology is widely used in drug discovery, bioconjugation, and materials science to link the imidazole core to other molecules of interest.

Table 2: Applications of this compound as a Building Block

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azide (R-N3) | Copper(I) source (e.g., CuSO4/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole linked to the imidazole ring |

| Sonogashira Coupling | This compound, Aryl/Vinyl Halide (R-X) | Pd catalyst, Cu(I) co-catalyst, Base | Disubstituted alkyne with the imidazole core |

| Mannich Reaction | This compound, Formaldehyde, Secondary Amine | Acid or Base catalyst | Propargylamine derivative |

Reactivity and Derivatization Strategies of 5 Ethynyl 1h Imidazole

Reactions at the Ethynyl (B1212043) Moiety

The terminal alkyne functionality of 5-ethynyl-1H-imidazole is the primary site for a variety of addition and coupling reactions, enabling the construction of more complex molecular architectures.

One of the most common transformations is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nii.ac.jpnih.gov This reaction is highly efficient for creating carbon-carbon bonds. For instance, the coupling of 5-ethynyl-1-methyl-1H-imidazole with aryl halides can be achieved using a palladium catalyst, often in the presence of a copper(I) co-catalyst. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to maximize the yield of the desired coupled product. A study by Bellina and coworkers demonstrated a one-pot sequential C-5 bromination of 1-methyl-1H-imidazole followed by a Sonogashira coupling to produce various 5-alkynyl-1H-imidazoles. researchgate.net They found that using piperidine (B6355638) as a base gave higher yields compared to triethylamine (B128534). researchgate.net

The ethynyl group can also undergo addition reactions . For example, it can react with various reagents to form substituted alkenes. These reactions can be highly regioselective and stereoselective depending on the reaction conditions and the nature of the adding reagent.

Furthermore, the terminal proton of the ethynyl group is acidic and can be removed by a strong base to generate a powerful nucleophile, an alkynide. This alkynide can then participate in various nucleophilic addition and substitution reactions.

Functional Group Interconversions on the Imidazole (B134444) Ring

While the ethynyl group is a major focus for derivatization, the imidazole ring itself offers opportunities for functional group interconversions. These transformations can modify the electronic properties and biological activity of the resulting molecules.

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated. For example, this compound can be methylated at the N-1 position to yield 5-ethynyl-1-methyl-1H-imidazole. mit.edu This is typically achieved using alkylating agents like methyl iodide or dimethyl sulfate.

Halogenation: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation. For instance, the C-5 position of an imidazole ring can be brominated using N-bromosuccinimide (NBS). researchgate.net This halogenated intermediate can then be used in further cross-coupling reactions.

Modification of Substituents: If the imidazole ring already bears other functional groups, these can be interconverted. For example, a nitro group on the imidazole ring can be reduced to an amino group, which can then be further functionalized. While not specific to this compound, the general reactivity of the imidazole ring allows for such transformations. ontosight.ai

Reactivity in Specific Coupling Reactions (e.g., Sonogashira Coupling with Aryl Halides)

The Sonogashira coupling reaction stands out as a particularly powerful tool for the derivatization of this compound. nii.ac.jpnih.gov This reaction allows for the direct connection of the imidazole scaffold to various aryl systems, which is a common strategy in medicinal chemistry and materials science.

The general scheme for the Sonogashira coupling of an N-protected this compound with an aryl halide is as follows:

Where R is a protecting group (e.g., methyl), Ar is an aryl group, and X is a halide (I, Br, Cl).

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, like CuI, as a co-catalyst. A base, commonly an amine like triethylamine or piperidine, is required to neutralize the hydrogen halide formed during the reaction.

A study on the utility of the Sonogashira coupling for the derivatization of aryl halides with a fluorescent alkyne, 2-(4-ethynylphenyl)-4,5-diphenyl-1H-imidazole (DIB-ET), highlighted the robustness of this reaction. nii.ac.jpnih.govsigmaaldrich.comjst.go.jp The study showed that DIB-ET could react with various aryl bromides in the presence of palladium and copper catalysts to yield highly fluorescent derivatives. nii.ac.jpnih.gov This approach was even successful for ortho-substituted aryl halides, which can be challenging for other coupling reactions like the Suzuki coupling due to steric hindrance. nii.ac.jpnih.gov

The table below summarizes representative conditions and outcomes for the Sonogashira coupling of ethynyl-imidazole derivatives with aryl halides based on literature findings.

| Ethynyl-imidazole Derivative | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 5-Ethynyl-1-methyl-1H-imidazole | Ethyl 4-bromobenzoate | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | High | researchgate.net |

| 2-(4-ethynylphenyl)-4,5-diphenyl-1H-imidazole | Various aryl bromides | Pd(PPh₃)₄ / CuI | Triethylamine | Acetonitrile (B52724) | Good to Excellent | nii.ac.jpnih.gov |

Table 1: Representative Sonogashira Coupling Reactions

It is important to note that side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), can occur. acs.org However, careful control of reaction conditions, such as using a hydrogen atmosphere diluted with an inert gas, can minimize this side product. acs.org

Advanced Research Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive 5-Ethynyl-1H-imidazole Derivatives

The synthesis of derivatives based on the this compound core has led to the discovery of compounds with a wide range of pharmacological activities. The ethynyl (B1212043) group can be readily modified through various chemical reactions, allowing for the creation of diverse molecular architectures.

One of the most notable applications of this compound is in the development of antiviral agents, particularly nucleoside analogues. A prime example is 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR), a potent antiviral compound. EICAR has demonstrated broad-spectrum activity against a variety of RNA and DNA viruses, with a potency reported to be 10 to 100 times greater than that of ribavirin.

Research has shown EICAR to be effective against poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, and paramyxoviruses. It has also been identified as a potent agent against Dengue virus (DENV), although its clinical utility can be limited by cytotoxicity at effective concentrations. To address this, researchers have synthesized derivatives such as 4'-thio and 4'-seleno analogues of EICAR. For instance, 4'-thioEICAR has shown a better safety profile with reduced cytotoxicity while maintaining inhibitory effects on DENV replication. Further modifications, such as the development of monophosphate prodrugs of these analogues, are being explored to enhance antiviral activity and overcome issues of cytotoxicity. In vivo studies have also demonstrated the efficacy of EICAR in reducing the viral load of Infectious Pancreatic Necrosis Virus (IPNV) in fish, highlighting its potential in veterinary medicine.

| Compound | Target Virus/Disease | Key Research Finding | Citation |

|---|---|---|---|

| EICAR | Poxviruses, Togaviruses, Arenaviruses, Reoviruses, Orthomyxoviruses, Paramyxoviruses | 10-100 times more potent than ribavirin. | |

| EICAR | Dengue Virus (DENV) | Potent anti-DENV activity, but associated with cytotoxicity. | |

| 4'-thioEICAR | Dengue Virus (DENV) | Reduced cytotoxicity compared to EICAR while retaining anti-DENV activity. | |

| EICAR | Infectious Pancreatic Necrosis Virus (IPNV) | Effective in reducing viral load in vivo in fish. |

The this compound scaffold has also been investigated for its potential in developing anticancer and antitumor agents. The synthesis and evaluation of various derivatives have shown promising results against different cancer cell lines. While specific details on this compound derivatives are part of ongoing research, the broader class of imidazole-containing compounds has a well-established role in anticancer drug discovery. For instance, certain aryl imidazole (B134444) derivatives have demonstrated significant cytotoxic activity against cancer cell lines like Ehrich's Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA). The ability of the imidazole ring to interact with various biological targets, combined with the synthetic versatility of the ethynyl group, makes this scaffold a promising starting point for the design of novel anticancer agents.

Derivatives of this compound are being explored for their antimicrobial and antifungal properties. The imidazole moiety itself is a core component of many established antifungal drugs. Research into 5-oxo-imidazole derivatives has indicated growth inhibitory effects against various microbes. The introduction of different substituents onto the imidazole ring can significantly enhance antibacterial and antifungal activities. For example, studies on 2,4,5-triphenyl-1H-imidazole derivatives have shown potent activity against bacteria such as B. subtilis and E. coli, as well as the fungus Candida albicans.

The therapeutic potential of this compound derivatives extends beyond antiviral, anticancer, and antimicrobial applications. The imidazole core is associated with a wide spectrum of biological activities, and researchers are actively investigating its derivatives for other pharmacological effects.

Anti-inflammatory and Analgesic: Fused imidazole derivatives have been synthesized and shown to possess potent anti-inflammatory and analgesic properties.

Antidepressant: N-substituted imidazole-5-carboxamides have been synthesized and evaluated for their antidepressant activity, with some analogues showing greater potency than existing drugs like moclobemide.

Antileishmanial: The evaluation of N,N'-disubstituted ethylenediamine (B42938) and imidazolidine (B613845) derivatives, which share structural similarities with imidazoles, has shown in vitro activity against Leishmania species.

This compound as a Molecular Probe in Biological Systems

The ethynyl group of this compound serves as a valuable handle for its use as a molecular probe. This functionality allows for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions, which are widely used to attach fluorescent dyes, affinity tags, or other reporter molecules. This enables the tracking and identification of the biological targets of this compound-based compounds within complex biological systems, aiding in the elucidation of their mechanisms of action.

Development of Cysteine-Targeted Covalent Inhibitors

A particularly exciting area of research is the use of this compound derivatives in the development of cysteine-targeted covalent inhibitors. The ethynyl group can act as a "warhead" that forms a covalent bond with the thiol group of cysteine residues in proteins. This irreversible binding can lead to highly potent and selective inhibition of enzyme activity. The reactivity of the ethynyl group can be tuned by modifying the substituents on the imidazole ring, allowing for the design of inhibitors that target specific cysteine residues with varying nucleophilicity. This approach is advantageous as it can create highly specific inhibitors with minimal off-target effects. The development of heterocyclic electrophilic fragments, including those based on the ethynyl-imidazole scaffold, is a promising strategy for discovering novel covalent inhibitors for a range of therapeutic targets.

Role in Materials Science and Functional Materials Development

Integration into Electronic Materials Research

The incorporation of 5-Ethynyl-1H-imidazole into polymers is a key area of investigation for developing new electronic materials. The imidazole (B134444) ring itself can influence the electronic properties of a polymer backbone. For instance, polymers containing imidazole derivatives have been studied for their potential as conductive materials. The nitrogen atoms in the imidazole ring can be protonated or coordinated with metal ions, which can alter the charge transport characteristics of the material.

While specific data on the electronic conductivity of polymers derived solely from this compound is limited in publicly available research, the broader class of imidazole-based polymers offers insights into its potential. For example, vinylimidazole-based polymer electrolytes have demonstrated impressive room temperature ionic conductivities of over 1 mS/cm, which is a significant advancement for polymer electrolytes. This high conductivity is attributed to the effective coordination of cations with the imidazole groups. The ethynyl (B1212043) group in this compound provides a pathway to create conjugated polymers through reactions like Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. Such conjugated systems are the cornerstone of organic electronics, finding applications in transistors, sensors, and solar cells.

The electrical properties of polymers are intrinsically linked to their chemical structure. In polyconjugated systems, the delocalization of π-electrons along the polymer chain is crucial for charge transport. The imidazole ring, being a π-electron-rich system, can contribute to this delocalization. The conductivity of undoped conjugated polymers is typically low, in the range of 10⁻¹⁰ to 10⁻⁶ S·cm⁻¹. However, through doping, their conductivity can be increased by several orders of magnitude, reaching values comparable to some metals.

Applications in Optical Materials Development

The unique optical properties of imidazole compounds have garnered significant attention in the field of optical materials. Imidazole derivatives are known to exhibit fluorescence and can be incorporated into materials for applications such as organic light-emitting diodes (OLEDs) and sensors. The imidazole ring can act as a core for chromophores, and its electronic properties can be tuned by attaching different functional groups.

Research on imidazole-based fluorophores has shown that their emission properties can be sensitive to the surrounding environment, such as solvent polarity. This solvatochromism makes them interesting candidates for chemical sensors. While direct studies on the photoluminescence of materials derived from this compound are not widely reported, related imidazole-containing copolymers have been investigated. For instance, copolymers of 1-vinyl-1,2,4-triazole (B1205247) and N-vinylcarbazole, when complexed with terbium ions, exhibit photoluminescence, with the intensity being dependent on the composition of the copolymer.

The ethynyl group of this compound allows for its incorporation into larger conjugated systems, which can have interesting optical properties. For example, the Sonogashira coupling reaction is a common method to synthesize conjugated polymers that are often fluorescent. The development of new imidazole-based dyes with donor-π-acceptor architectures has led to materials with aggregation-induced emission (AIE) characteristics, which are highly desirable for applications in solid-state lighting and displays.

Utilization as a Building Block for Advanced Materials

The versatility of this compound as a building block extends to the creation of advanced materials with complex architectures, such as porous organic polymers (POPs) and thermosetting resins.

Porous organic polymers are a class of materials characterized by high surface areas and tunable porosities, making them suitable for applications in gas storage, separation, and catalysis. Imidazole-based POPs have been synthesized and have shown promise in these areas. For instance, benzimidazole-linked polymers have demonstrated high uptake of toxic gases like sulfur dioxide. The nitrogen atoms in the imidazole rings provide strong interaction sites for acidic gases. The ethynyl group of this compound can be utilized in polymerization reactions, such as Sonogashira coupling, to create robust and porous frameworks.

Furthermore, the ethynyl group can undergo thermal or catalytic cross-linking reactions to form thermosetting resins. Phenylethynyl-terminated imide oligomers are a well-known class of high-performance thermosets used in aerospace and electronics due to their excellent thermal stability and mechanical properties. The cross-linking of the ethynyl groups results in a highly rigid network structure. While specific research on thermosets derived from this compound is not prominent, the principle of using terminal ethynyl groups for creating high-performance thermosets is well-established.

The ability of the imidazole ring to coordinate with metal ions also opens up possibilities for creating hybrid organic-inorganic materials with advanced functionalities.

Theoretical and Computational Studies on 5 Ethynyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations specifically focused on the electronic structure of 5-ethynyl-1H-imidazole, including parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, and natural bond orbital (NBO) analysis, are not extensively available in publicly accessible scientific literature. While computational studies have been performed on various other substituted imidazole (B134444) derivatives to elucidate their electronic properties, specific data sets and detailed analyses for the this compound parent molecule have not been prominently reported.

Theoretical studies on related heterocyclic systems indicate that the introduction of an ethynyl (B1212043) group can influence the electronic distribution and frontier molecular orbital energies of the parent molecule. For instance, studies on phenyl-thiadiazole systems have shown that an ethynyl group can lead to a smaller HOMO-LUMO gap, suggesting enhanced electrical conductivity properties. However, without direct computational experiments on this compound, specific values for its electronic parameters remain undetermined.

Reaction Mechanism Elucidation via Computational Chemistry (e.g., DFT Studies on Regioselectivity)

Computational elucidation of reaction mechanisms involving this compound, particularly concerning regioselectivity as determined by Density Functional Theory (DFT) studies, is not well-documented in the reviewed scientific literature. DFT calculations are a powerful tool for predicting the preferred sites of electrophilic or nucleophilic attack and for mapping the energy profiles of reaction pathways.

For other imidazole derivatives, DFT studies have been instrumental in understanding reaction mechanisms such as cycloadditions and substitutions. These studies typically analyze the electron density distribution and the energies of possible transition states to predict the most likely outcome of a reaction. In the absence of such specific studies for this compound, any discussion on its reaction mechanisms from a computational standpoint would be speculative. Further theoretical research is required to map the potential energy surfaces of its reactions and to provide a detailed understanding of its reactivity and regioselectivity.

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Computational modeling has been instrumental in exploring the structure-activity relationships (SAR) of this compound derivatives, particularly in the context of their activity as inhibitors of tubulin polymerization. Molecular docking studies have suggested that these compounds can bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics, which is a key mechanism for inducing apoptosis in cancer cells.

A study focusing on a series of novel this compound derivatives revealed their potential as antiproliferative agents. The most potent compound identified in this series was 5-(2-(4-methoxyphenyl)ethynyl)-1H-imidazole, which exhibited significant activity against various cancer cell lines, inducing G2/M cell cycle arrest and apoptosis.

The key structural features influencing the activity of these derivatives can be summarized in the following table:

| R-group on the Ethynyl Moiety | Observed Activity | Key Interactions (from Docking Studies) |

| Phenyl | Moderate | Hydrophobic interactions within the colchicine-binding pocket. |

| 4-Methoxyphenyl | High | The methoxy (B1213986) group forms additional hydrogen bonds or favorable electrostatic interactions with amino acid residues in the binding site, enhancing binding affinity. |

| Other substituted phenyls | Variable | The nature and position of substituents on the phenyl ring significantly modulate the inhibitory activity, highlighting the importance of electronic and steric factors for optimal binding. |

The imidazole core is believed to act as a crucial scaffold, positioning the ethynyl-aromatic moiety correctly within the binding pocket of tubulin. The nitrogen atoms of the imidazole ring may also participate in hydrogen bonding interactions with the protein, further stabilizing the complex. These computational insights are vital for the rational design of new, more potent tubulin polymerization inhibitors based on the this compound scaffold.

Advanced Analytical and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Synthetic Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 5-Ethynyl-1H-imidazole. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing researchers to confirm its synthesis and structure.

In the ¹H NMR spectrum of an imidazole (B134444) derivative, characteristic resonances for the protons on the imidazole ring typically appear in the range of 6.77–7.66 ppm. researchgate.net For this compound, specific signals corresponding to the protons at the C2 and C4 positions of the imidazole ring, as well as the acetylenic proton, would be expected. The precise chemical shifts and coupling constants (J-values) between adjacent protons provide definitive evidence for the connectivity of the atoms.

The ¹³C NMR spectrum offers complementary information, showing distinct signals for each carbon atom in a unique electronic environment. For substituted imidazoles, the carbon atoms of the imidazole ring (C2, C4, and C5) typically resonate between 115 and 145 ppm. nih.gov In the case of this compound, signals for the two carbons of the ethynyl (B1212043) group would also be present, typically in the range of 70-90 ppm. The chemical shifts are influenced by the electron-withdrawing or -donating nature of the substituents.

A hypothetical data table for the expected NMR signals of this compound, based on general knowledge of similar structures, is presented below. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.

| Hypothetical ¹H NMR Data for this compound | ||

|---|---|---|

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~7.7 | Singlet |

| H-4 | ~7.2 | Singlet |

| Ethynyl-H | ~3.0 | Singlet |

| N-H | Broad Singlet | Variable |

| Hypothetical ¹³C NMR Data for this compound | |

|---|---|

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~136 |

| C-4 | ~128 |

| C-5 | ~118 |

| Ethynyl Cα | ~80 |

| Ethynyl Cβ | ~75 |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment in Research

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (C₅H₄N₂), the calculated molecular weight is approximately 92.10 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the synthesized molecule.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. The fragmentation of the imidazole ring often involves the loss of small neutral molecules like HCN or C₂H₂N₂. The ethynyl group may also lead to characteristic fragmentation pathways. The analysis of these fragments helps in confirming the structure of the parent molecule.

The purity of a sample of this compound can also be assessed using mass spectrometry. The presence of peaks at m/z values other than that of the molecular ion and its fragments could indicate the presence of impurities from starting materials, by-products, or degradation products. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for separating mixtures and identifying individual components, thereby providing a comprehensive purity profile.

| Expected Mass Spectrometry Data for this compound | |

|---|---|

| Ion | m/z (expected) |

| [M]⁺ | 92 |

| [M-HCN]⁺ | 65 |

| [M-C₂H₂]⁺ | 66 |

Spectrophotometric Techniques in Derivatization Research (e.g., Fluorescence Detection in HPLC)

Spectrophotometric techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, are vital for the separation, quantification, and analysis of compounds in complex mixtures. For imidazole derivatives, reversed-phase HPLC is a commonly employed method. nih.gov

While many imidazole-containing compounds can be detected using a standard UV detector, fluorescence detection offers significantly higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. nih.gov Aromatic and heterocyclic compounds with extended π-systems, such as those containing an ethynyl group, have the potential to be fluorescent.

In the context of derivatization research, this compound can be a valuable building block. The ethynyl group is highly reactive and can participate in various chemical reactions, such as "click chemistry," to attach fluorescent moieties to the imidazole core. This allows for the creation of fluorescent probes that can be used in various biological and chemical sensing applications.

An HPLC method with fluorescence detection (HPLC-FLD) would involve:

Chromatographic Separation: Utilizing a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer) to separate the target analyte from other components.

Fluorescence Detection: The eluent from the column passes through a fluorescence detector. The detector excites the fluorescent molecules at a specific wavelength (excitation wavelength, λex) and measures the emitted light at a longer wavelength (emission wavelength, λem). The choice of these wavelengths is crucial for achieving optimal sensitivity and selectivity.

The development of an HPLC-FLD method for a fluorescent derivative of this compound would involve optimizing various parameters, including the mobile phase composition, gradient elution profile, and the excitation and emission wavelengths of the detector. The high sensitivity of fluorescence detection makes it particularly suitable for trace analysis in complex matrices.

| Typical Parameters for HPLC Analysis of Imidazole Derivatives | |

|---|---|

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Detection | UV or Fluorescence |

| Flow Rate | 0.5 - 1.5 mL/min |

Emerging Research Avenues and Future Perspectives

Novel Synthetic Strategies for 5-Ethynyl-1H-imidazole Analogues

The development of efficient and diverse synthetic routes is crucial for exploring the full potential of this compound derivatives. Modern synthetic chemistry is moving towards methodologies that are not only efficient but also align with the principles of green chemistry.

Recent advancements in the synthesis of imidazole (B134444) derivatives include various innovative techniques such as multicomponent reactions, metal-catalyzed methods, and the use of nanoparticle catalysts. researchgate.netresearchgate.net These strategies offer advantages like high yields, reduced reaction times, and environmental sustainability. researchgate.netnih.gov

Key emerging strategies that can be applied to the synthesis of this compound analogues include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for creating molecular diversity. researchgate.net Reviews from recent years highlight the versatility of MCRs in producing a wide array of substituted imidazoles under various catalytic conditions. researchgate.net

Metal-Catalyzed Cross-Coupling: Techniques like the Sonogashira coupling are highly effective for introducing the ethynyl (B1212043) group. An efficient synthesis of 1-methyl-2-ethynyl-4,5-dicyanoimidazole has been demonstrated using this method, achieving nearly 80% yield from its bromo-imidazole precursor. researchgate.net

Denitrogenative Transformation: A novel approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This method provides efficient access to novel 2-substituted 1H-imidazole derivatives and could be adapted for synthesizing complex analogues. mdpi.com

Catalyst Innovation: Research is ongoing into new catalytic systems, including N-heterocyclic carbenes (NHC), GO/Co/Mn, and various ruthenium (II) and copper catalysts, to improve the efficiency and selectivity of imidazole synthesis. researchgate.net Eco-friendly catalysts, such as activated fuller's earth, are also being explored for solvent-free synthesis of imidazole derivatives. nih.gov

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of substituted imidazoles, often in solvent-free conditions, contributing to greener chemical processes. researchgate.netnih.gov

These evolving synthetic methodologies are expected to facilitate the creation of extensive libraries of this compound analogues for further investigation in various scientific fields.

Expanding the Scope of Biological Applications

The imidazole nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including anticancer, antiviral, antifungal, and antibacterial properties. nih.govscispace.comresearchgate.net The incorporation of an ethynyl group offers a reactive handle for "click chemistry" and can enhance binding interactions with biological targets, making this compound and its derivatives promising candidates for drug discovery. nih.gov

Anticancer Activity: Imidazole derivatives have been extensively studied as anticancer agents, acting on various molecular targets. nih.gov These include the inhibition of kinases like VEGFR-2 and B-Raf, interference with microtubule formation, and modulation of p53-MDM2 protein interactions. nih.govnih.gov For instance, a series of N-1 arylidene amino imidazole-2-thiones showed potent cytotoxic effects against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines. nih.gov Two compounds from this series, 4d and 5 , demonstrated significant inhibitory activity against VEGFR-2 kinase, a key target in angiogenesis. nih.gov Furthermore, eco-friendly synthesis has yielded imidazole-pyrimidine hybrids that show selective inhibition of tumor-associated carbonic anhydrases (hCA-IX and hCA-II) and cytotoxicity against the MDA-MB-231 breast cancer cell line. nih.gov

| Compound | Target Cell Line/Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 5 | MCF-7, HepG2, HCT-116 | < 5 µM | nih.gov |

| Compound 4d | VEGFR-2 | 247.81 ng/mL | nih.gov |

| Compound 5 | VEGFR-2 | 82.09 ng/mL | nih.gov |

Antiviral Activity: The imidazole scaffold is a key component of several antiviral drugs. nih.gov A notable example related to the subject compound is 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR), which has demonstrated potent antiviral activity against poxviruses and togaviruses, proving to be 10- to 100-fold more potent than Ribavirin in some studies. scispace.com Research has also focused on EICAR derivatives for activity against the Dengue virus (DENV). While EICAR itself showed cytotoxicity, its 4′-thio and 4′-seleno derivatives exhibited positive regulation on DENV replication inhibition without significant toxicity. nih.gov Other imidazole-based compounds have shown promise against HIV by inhibiting the HIV-1 integrase-LEDGF/p75 interaction. nih.govnih.gov

| Compound Name | Virus Target | Key Finding | Reference |

|---|---|---|---|

| 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) | Poxvirus, Togavirus, Dengue Virus (DENV) | Highly potent but some cytotoxicity observed. | nih.govscispace.com |

| 4′-thio and 4′-seleno derivatives of EICAR | Dengue Virus (DENV) | Inhibited DENV replication without significant toxicity. | nih.gov |

| 1,5-Diaryl-1H-imidazole derivatives | Human Immunodeficiency Virus (HIV) | Inhibited HIV-1 integrase-LEDGF/p75 interaction. | nih.govnih.gov |

Other Therapeutic Areas: The biological scope of imidazole derivatives extends to anti-inflammatory, analgesic, antidepressant, and antimicrobial activities. scispace.comnih.govnih.gov The structural versatility of the imidazole ring allows for modifications that can tune its pharmacological profile, opening avenues for developing novel therapeutics for a wide range of diseases. researchgate.net

Innovations in Material Design Incorporating Ethynylimidazole Moieties

The combination of the aromatic, electron-rich imidazole ring and the reactive ethynyl group makes this compound an attractive building block for advanced materials. The imidazole moiety can participate in hydrogen bonding and electrostatic interactions, while the ethynyl group allows for polymerization and post-synthetic modification via click chemistry. researchgate.net

Polymers and Poly(ionic liquid)s: Imidazole and its derivatives are key components in the synthesis of functional polymers. nih.gov Imidazolium salts, derived from imidazoles, are used to create poly(ionic liquid)s (PILs), which are polymers with ionic liquid species attached to the polymer backbone. researchgate.net These materials are gaining attention for a variety of applications:

Energy Storage: Imidazole-based PIL membranes are being investigated as solid polymer electrolytes for batteries and supercapacitors due to their high ion conductivity. mdpi.com

Sensors: PIL films have demonstrated novel sensor properties, showing different electrochemical responses in various solvents, which can be harnessed for developing chemical sensors. mdpi.com

Biomaterials: Imidazole-based polymers and hydrogels are being explored for biomedical applications, including as anti-metastatic agents, due to their ability to associate with biological molecules through hydrogen bonding and electrostatic interactions. researchgate.net

Conductive Materials and Electronics: The polymerization of ethynyl-substituted imidazoles, such as 1-methyl-2-ethynyl-4,5-dicyanoimidazole, can lead to oligomers with interesting electronic properties. researchgate.net The conjugated backbone of such polymers makes them candidates for use in organic electronics. Imidazole derivatives have also found applications as functional materials in Organic Light Emitting Devices (OLEDs). nih.gov The ability of the imidazole ring to coordinate with metal ions is also being exploited in the design of novel catalysts and functional coordination polymers. researchgate.net

Interdisciplinary Research Directions and Collaborative Opportunities

The multifaceted nature of this compound necessitates an interdisciplinary approach to unlock its full potential. Future research will benefit from collaborations between synthetic chemists, pharmacologists, material scientists, and engineers.

Bridging Chemistry and Biology: The development of novel this compound analogues with enhanced biological activity requires a close feedback loop between synthetic chemists who design and create new molecules, and biologists who evaluate their efficacy and mechanism of action. Collaborative efforts can accelerate the drug discovery process, from hit identification to lead optimization. cornell.edu

Academia-Industry Partnerships: Pharmaceutical and biotechnology companies are increasingly looking to collaborate with academic research centers on drug discovery and translational research projects. addconsortium.org Programs like Boehringer Ingelheim's "opnMe" portal and initiatives by companies such as Eli Lilly and Novo Nordisk provide platforms for academic researchers to propose innovative ideas, gain access to proprietary molecules, and secure funding for joint research projects. addconsortium.orgopnme.comopnme.com Such collaborations can bridge the gap between basic research and clinical application, facilitating the development of new therapeutics based on the ethynylimidazole scaffold.

Materials Science and Engineering: The translation of novel imidazole-based materials from the laboratory to real-world applications in electronics, energy storage, or medicine requires collaboration between chemists and engineers. Research alliances focused on device fabrication, material processing, and performance testing are essential for advancing these technologies. cornell.edu

Future progress in the field of this compound will be driven by these synergistic interactions, combining fundamental scientific discovery with goal-oriented development to address challenges in medicine and technology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Ethynyl-1H-imidazole derivatives to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., solvent polarity, temperature, and catalyst). For imidazole derivatives, ultrasonic irradiation has been shown to enhance reaction efficiency by reducing reaction time and improving regioselectivity (e.g., synthesis of 1,2-dimethyl-5-aryl-1H-imidazole derivatives under ultrasonic conditions) . Key steps include:

- Catalyst Selection : Use transition-metal catalysts (e.g., Pd for cross-coupling reactions) to introduce ethynyl groups.

- Solvent System : A 3:1 dioxane/water mixture balances solubility and reactivity for aryl boronic acid couplings .

- Purification : Column chromatography or recrystallization ensures purity, validated by NMR and elemental analysis .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

- Methodological Answer : A combination of techniques is critical:

- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., distinguishing ethynyl protons at ~2.5–3.5 ppm) .

- FTIR : Identify functional groups (e.g., ethynyl C≡C stretch at ~2100–2260 cm) .

- Mass Spectrometry : High-resolution MS validates molecular formulas, especially for novel derivatives .

Q. How can researchers design imidazole derivatives for targeted biological activity (e.g., antimicrobial or anticancer)?

- Methodological Answer : Structure-activity relationship (SAR) studies guide design:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro or trifluoromethoxy) enhance antimicrobial activity by increasing membrane permeability .

- Hybrid Scaffolds : Combining imidazole with thioacetate or aryl groups (e.g., in Ethyl 2-((5-phenyl-1H-imidazol-2-yl)thio)acetate) improves binding to biological targets like kinases or microbial enzymes .

Advanced Research Questions

Q. How can contradictory data between in-silico predictions and in-vitro assays for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from oversimplified docking models or unaccounted pharmacokinetic factors. Strategies include:

- Dynamic Simulations : Molecular dynamics (MD) simulations assess binding stability under physiological conditions (e.g., EGFR inhibition studies using 2-phenyl-1H-benzo[d]imidazole derivatives) .

- ADMET Profiling : Predict absorption, distribution, and toxicity using tools like SwissADME. For example, high logP values may explain poor solubility despite strong in-silico binding .

Q. What strategies are effective for multi-step functionalization of this compound without compromising ring stability?

- Methodological Answer : Sequential protection-deprotection and regioselective coupling:

- Protection : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during ethynyl introduction .

- Cross-Coupling : Sonogashira or Suzuki-Miyaura reactions enable selective aryl/alkynyl additions (e.g., synthesis of trifluoromethoxy-substituted derivatives) .

- Stability Monitoring : Track ring integrity via H NMR and thermal gravimetric analysis (TGA) .

Q. How do substituents on the imidazole ring influence pharmacokinetic properties like bioavailability and metabolic stability?

- Methodological Answer : Substituents modulate lipophilicity and metabolic pathways:

- Lipinski’s Rule Compliance : Derivatives with ≤5 hydrogen bond donors and molecular weight <500 Da improve oral bioavailability (e.g., 5-phenyl derivatives with logP <5) .

- Metabolic Sites : Electron-deficient substituents (e.g., nitro groups) reduce CYP450-mediated oxidation, enhancing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.